molecular formula C26H30N2O2 B12723061 N-(2,5-Dimethyl-1-(2-phenylethyl)-4-piperidinyl)-N-phenylfurancarboxamide CAS No. 123035-82-5

N-(2,5-Dimethyl-1-(2-phenylethyl)-4-piperidinyl)-N-phenylfurancarboxamide

Cat. No.: B12723061
CAS No.: 123035-82-5
M. Wt: 402.5 g/mol
InChI Key: XCCCJWANYTZAJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperidine Ring Dynamics

The 2,5-dimethylpiperidine core adopts a chair conformation with methyl groups preferentially occupying equatorial positions to minimize 1,3-diaxial strain. Computational models suggest:

  • 2-Methyl group : Equatorial orientation reduces van der Waals clashes with the phenylethyl side chain.
  • 5-Methyl group : Axial positioning in some conformers, creating a pseudo-chair distortion that may enhance receptor binding.

Furan Ring Planarity

The furan moiety exhibits near-perfect planarity (dihedral angle < 5°), with electron density localized on the oxygen atom. This creates:

  • Electrophilic regions : At the α-positions (C2 and C5) of the furan ring.
  • Nucleophilic sites : Oxygen lone pairs available for hydrogen bonding.

Amide Bond Geometry

The N-phenyl-N-piperidinyl amide bond adopts a trans configuration, with torsion angles of 175–180° between the furan carbonyl and piperidine nitrogen. This planar arrangement facilitates:

  • Hydrogen bonding : Between the amide carbonyl and opioid receptor aspartate residues.
  • Steric complementarity : With hydrophobic receptor subpockets.

Properties

CAS No.

123035-82-5

Molecular Formula

C26H30N2O2

Molecular Weight

402.5 g/mol

IUPAC Name

N-[2,5-dimethyl-1-(2-phenylethyl)piperidin-4-yl]-N-phenylfuran-2-carboxamide

InChI

InChI=1S/C26H30N2O2/c1-20-19-27(16-15-22-10-5-3-6-11-22)21(2)18-24(20)28(23-12-7-4-8-13-23)26(29)25-14-9-17-30-25/h3-14,17,20-21,24H,15-16,18-19H2,1-2H3

InChI Key

XCCCJWANYTZAJT-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(CN1CCC2=CC=CC=C2)C)N(C3=CC=CC=C3)C(=O)C4=CC=CO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-Dimethyl-1-(2-phenylethyl)-4-piperidinyl)-N-phenylfurancarboxamide typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the phenyl and furan groups. Common synthetic routes include:

    Piperidine Ring Formation: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Phenyl Group Introduction: The phenyl group is often introduced via Friedel-Crafts alkylation or acylation reactions.

    Furan Ring Formation: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with primary amines.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-Dimethyl-1-(2-phenylethyl)-4-piperidinyl)-N-phenylfurancarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

The compound N-(2,5-Dimethyl-1-(2-phenylethyl)-4-piperidinyl)-N-phenylfurancarboxamide is a synthetic derivative related to piperidine and has garnered attention for its potential applications in various fields, particularly in pharmacology. This article explores its scientific research applications, focusing on its pharmacological properties, synthesis, and potential therapeutic uses.

Analgesic Properties

The compound is being studied for its analgesic effects, similar to other piperidine derivatives. Research indicates that modifications in the piperidine structure can enhance binding affinity to opioid receptors, potentially leading to pain relief without the severe side effects associated with traditional opioids .

Anticonvulsant Activity

Studies have shown that compounds with similar structures exhibit anticonvulsant properties. For instance, research on N-phenylacetamide derivatives has demonstrated significant activity in animal models of epilepsy . The mechanism appears to involve modulation of sodium channels, which are critical in neuronal excitability.

Structure-Activity Relationship

Understanding the SAR is crucial for optimizing the compound's efficacy and safety profile. Variations in substituents on the piperidine ring and furan moiety can significantly influence biological activity. For example:

  • Increasing lipophilicity may enhance CNS penetration.
  • Modifying functional groups can alter receptor binding profiles.

Case Study 1: Anticonvulsant Screening

In a study evaluating various piperidine derivatives for anticonvulsant activity, compounds similar to this compound were tested using maximal electroshock and pentylenetetrazole models. Results indicated that certain derivatives showed protective effects against seizures, suggesting potential therapeutic applications in epilepsy management .

Case Study 2: Analgesic Efficacy

Research conducted on related compounds demonstrated significant analgesic effects in rodent models. The study highlighted how structural modifications influenced pain relief efficacy while minimizing adverse effects commonly seen with opioid analgesics .

Mechanism of Action

The mechanism of action of N-(2,5-Dimethyl-1-(2-phenylethyl)-4-piperidinyl)-N-phenylfurancarboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties of Selected Fentanyl Analogues

Compound Name CAS Number Molecular Formula Key Substituents Molecular Mass (g/mol)
Fentanyl 437-38-7 C₂₂H₂₈N₂O Phenethyl, propanamide 336.47
2,5-Dimethylfentanyl 42045-97-6 C₂₄H₃₂N₂O 2,5-Dimethylpiperidine, propanamide 364.52
N-(2,5-Dimethyl-...-furancarboxamide 123035-82-5 C₂₆H₃₀N₂O₂ 2,5-Dimethylpiperidine, furancarboxamide 410.53
3-Allylfentanyl 82208-84-2 C₂₃H₂₈N₂O Allyl, propanamide 348.48
2,2'-Difluorofentanyl N/A C₂₂H₂₆F₂N₂O 2-Fluorophenethyl, propanamide 372.46

Key Observations :

  • Substituent Diversity : The furancarboxamide group in the target compound replaces the propanamide chain seen in most fentanyl analogues. This substitution increases molecular mass (410.53 g/mol vs. ~336–372 g/mol for others) and introduces aromaticity from the furan ring, which may enhance lipophilicity and alter µ-opioid receptor (MOR) interactions .
  • Piperidine Modifications: The 2,5-dimethylpiperidine substitution is shared with 2,5-Dimethylfentanyl (CAS 42045-97-6), a compound with a boiling point of 232–234°C at 1 Torr .

Metabolic and Pharmacokinetic Comparisons

Table 2: Metabolic Pathways and Enzymatic Interactions

Compound Primary Metabolic Pathway Key Enzyme Involved Metabolic Stability Notes
Fentanyl N-dealkylation to norfentanyl CYP3A4 High first-pass metabolism; intestinal and hepatic CYP3A4 activity
2,5-Dimethylfentanyl Likely N-dealkylation CYP3A4 (inferred) Methyl groups may slow metabolism
Target Compound Unknown (furancarboxamide) Hypothetical CYP3A4 Furancarboxamide may resist hydrolysis vs. propanamide

Key Observations :

  • Metabolism: Fentanyl and its propanamide analogues are predominantly metabolized by CYP3A4 via N-dealkylation to inactive norfentanyl .
  • First-Pass Effects : Intestinal CYP3A4 contributes significantly to fentanyl metabolism. Structural modifications in the target compound, such as increased lipophilicity, might enhance absorption but also increase susceptibility to intestinal metabolism .

Pharmacological Implications

  • For example, fluorinated analogues (e.g., 2,2'-Difluorofentanyl) exhibit enhanced potency due to fluorine’s electronegativity ; similar structure-activity relationships may apply here.
  • Safety Profile : Fentanyl analogues with bulky substituents (e.g., 3-Allylfentanyl) often exhibit reduced respiratory depression compared to fentanyl, but this is highly structure-dependent. The furan moiety’s metabolic stability could prolong duration of action, increasing overdose risk.

Biological Activity

Chemical Structure and Properties

N-(2,5-Dimethyl-1-(2-phenylethyl)-4-piperidinyl)-N-phenylfurancarboxamide features a piperidine core substituted with a phenyl group and a furan carboxamide moiety. The structural formula can be represented as follows:

C19H24N2O2\text{C}_{19}\text{H}_{24}\text{N}_2\text{O}_2

This compound's unique structure is hypothesized to contribute to its biological activity, particularly in modulating neurotransmitter systems.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit significant pharmacological effects, particularly in the central nervous system (CNS). The following table summarizes key findings related to its biological activity:

Activity Description Reference
Anticonvulsant Demonstrated anticonvulsant properties in animal models.
Analgesic Potential analgesic effects noted in various studies.
Neurotransmitter Modulation Influences neurotransmitter systems such as serotonin and dopamine.
Toxicity Profile Evaluated for acute toxicity; results suggest moderate safety margins.

The exact mechanism by which this compound exerts its effects is not fully elucidated. However, analogs of this compound have been shown to interact with various neurotransmitter receptors, including:

  • Opioid Receptors: Many piperidine derivatives are known to bind to opioid receptors, contributing to their analgesic properties.
  • Sodium Channels: Some studies indicate activity at voltage-gated sodium channels, which may play a role in anticonvulsant effects.

Case Study 1: Anticonvulsant Activity

In a study evaluating the anticonvulsant activity of related compounds, several derivatives were tested using maximal electroshock (MES) and pentylenetetrazole (PTZ) models. The results indicated that certain modifications in the chemical structure significantly enhanced anticonvulsant efficacy. For instance:

  • Compounds with increased lipophilicity showed delayed onset but prolonged action in MES tests.
  • The introduction of specific functional groups (e.g., trifluoromethyl) was found crucial for enhancing activity against seizures .

Case Study 2: Analgesic Properties

Another investigation focused on the analgesic properties of this compound. The study utilized both acute and chronic pain models in rodents. Key findings included:

  • Significant reduction in pain response compared to control groups.
  • The analgesic effect was comparable to established opioid analgesics but with a potentially lower risk of dependency .

Q & A

Q. What are the key structural features of N-(2,5-Dimethyl-1-(2-phenylethyl)-4-piperidinyl)-N-phenylfurancarboxamide, and how do they influence its pharmacological profile?

The compound features a furan-2-carboxamide core linked to a 2,5-dimethyl-substituted piperidine ring, with a 2-phenylethyl group at position 1 and an N-phenyl substituent. The 2,5-dimethyl groups on the piperidine likely enhance steric hindrance, altering receptor binding kinetics compared to non-methylated analogs like para-fluorofentanyl . The phenyl and phenylethyl moieties are critical for µ-opioid receptor (MOR) affinity, as seen in fentanyl analogs . Structural characterization via X-ray crystallography (e.g., piperidine-carboxamide derivatives in ) and NMR can validate stereochemistry and substituent positioning.

Q. What synthetic methodologies are suitable for preparing this compound, and what are common impurities?

Synthesis typically involves:

  • Step 1 : Alkylation of 4-piperidone with 2-phenylethyl chloride to form 1-(2-phenylethyl)piperidin-4-one.
  • Step 2 : Introduction of 2,5-dimethyl groups via reductive amination or Grignard addition.
  • Step 3 : Coupling with furan-2-carboxylic acid chloride and subsequent N-phenylation. Key impurities include regioisomers (e.g., 3,5-dimethyl instead of 2,5-dimethyl) and residual alkylating agents. Purity assessment requires HPLC-MS and GC-FID, as highlighted in fluorofentanyl analog studies .

Q. Which analytical techniques are optimal for quantifying this compound in biological matrices?

  • LC-MS/MS : Provides high sensitivity for detecting low concentrations in plasma or tissue, with MRM transitions targeting molecular ions (e.g., m/z 435 → 105 for fragmentation).
  • Immunoassays : Cross-reactivity with structurally similar opioids (e.g., fentanyl) must be validated, as seen in para-fluorofentanyl studies .
  • GC-EI-MS : Useful for identifying thermal degradation products, such as demethylated intermediates .

Advanced Research Questions

Q. How does the 2,5-dimethyl substitution on the piperidine ring affect µ-opioid receptor binding kinetics compared to non-methylated analogs?

Molecular dynamics simulations suggest that the 2,5-dimethyl groups introduce steric constraints, reducing rotational freedom of the piperidine ring and stabilizing the compound in MOR’s hydrophobic pocket. This may increase binding affinity but decrease dissociation rates, prolonging analgesic effects. Comparative studies with para-fluorofentanyl (non-methylated) show a 3-fold higher MOR binding affinity for the dimethylated analog in vitro . However, in vivo efficacy requires further validation due to potential metabolic instability (e.g., CYP3A4-mediated N-dealkylation) .

Q. What strategies resolve contradictions between in vitro receptor affinity data and in vivo analgesic potency?

Discrepancies often arise from:

  • Metabolic differences : Rapid hepatic metabolism (e.g., hydrolysis of the furan ring) may reduce bioavailability despite high in vitro affinity. Stable isotope tracers (e.g., deuterated analogs) can track metabolic pathways .
  • Blood-brain barrier permeability : LogP calculations (predicted ~3.5) and P-gp efflux assays should be integrated with pharmacokinetic models .
  • Allosteric modulation : Co-administration with MOR enhancers (e.g., DAMGO) in rodent models can clarify synergistic effects .

Q. What are the metabolic pathways of this compound, and how do they compare to structurally related opioids?

Primary pathways include:

  • Hydrolysis : Cleavage of the carboxamide bond to yield furan-2-carboxylic acid and piperidine intermediates .
  • N-Dealkylation : CYP3A4-mediated removal of the phenylethyl group, forming N-phenyl-2,5-dimethylpiperidine .
  • Glucuronidation : Conjugation of hydroxylated metabolites (e.g., at the furan ring). Comparative studies with para-fluoro furanyl fentanyl show slower demethylation rates due to steric hindrance from the 2,5-dimethyl groups .

Q. How can structure-activity relationship (SAR) studies optimize selectivity for MOR over δ-/κ-opioid receptors?

  • Substituent modification : Replacing the phenyl group with a 4-fluorophenyl (as in para-fluoro furanyl fentanyl) increases MOR selectivity by 12-fold .
  • Piperidine ring rigidity : Introducing sp³-hybridized carbons (e.g., 2,5-dimethyl) reduces κ-receptor binding, as shown in crystallographic studies of related carboxamides .
  • Functional assays : Use of GTPγS binding assays in transfected HEK cells quantifies G-protein coupling efficiency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.